molecular formula C13H14O2 B045504 2-(7-Methoxy-1-naphthyl)ethanol CAS No. 99416-99-6

2-(7-Methoxy-1-naphthyl)ethanol

Cat. No. B045504
CAS RN: 99416-99-6
M. Wt: 202.25 g/mol
InChI Key: VDIFLYQCJAFOLQ-UHFFFAOYSA-N
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Description

“2-(7-Methoxy-1-naphthyl)ethanol” is a chemical compound with the molecular formula C13H14O2. It is used as a key intermediate in the synthesis of Agomelatine, a melatonin agonist with antagonism 5HT concurrently 2C . Agomelatine is a type of melatonin class thymoleptic that can effectively treat dysthymia disorders and improve sleep parameters and retentivity function .


Synthesis Analysis

The synthesis of “2-(7-Methoxy-1-naphthyl)ethanol” involves several steps. One method involves the dehydration of acetonitrile and dehydrogenation . Another method involves a reaction with LiAlH4 in tetrahydrofuran, followed by the addition of AlCl3 . The reaction mixture is then distilled under reduced pressure until the tetrahydrofuran is removed .


Chemical Reactions Analysis

The chemical reactions involving “2-(7-Methoxy-1-naphthyl)ethanol” are complex and involve multiple steps. For instance, one method involves the reaction of 2,6-naphthalenediol with 5,5-dimethylcyclohexane-1,3-dione and aromatic aldehydes .

Scientific Research Applications

  • Reactivity Enhancement : Methoxy and ethoxy groups in naphthylethanol enhance the reactivity of their carboxylic esters, with ethoxyl being more effective due to steric factors (Kenyon & Sharan, 1966).

  • Catalytic Carbonylation : A catalytic system effectively converts α-(6-methoxyl-2-naphthyl)ethanol into naproxen methyl esters with up to 100% yield and selectivity, without halogen promoters or extreme conditions (Zhou et al., 1998).

  • Asymmetric Carbonylation : Asymmetric carbonylation of 1-(6′-methoxy-2′-naphthyl)ethanol to (S)-naproxen methyl ester in a specific catalytic system provides high chemical yield and selectivity (Xie et al., 1998).

  • Structural Study of Hydrogen-Bonded Complexes : A study investigated the structural dynamics of hydrogen-bonded complexes between 2-aminoethanol derivatives and a chiral aromatic alcohol, identifying different isomers and their interactions (Seurre et al., 2004).

  • Vibrational Study of Bridged Structures : Bridged structures of 2-naphthyl-1-ethanol complexes with water and methanol were observed, leading to red shifts of OH spectral lines indicating complex formation (Seurre et al., 2004).

Safety And Hazards

While specific safety and hazard information for “2-(7-Methoxy-1-naphthyl)ethanol” was not found, it’s important to handle all chemicals with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

The future directions for “2-(7-Methoxy-1-naphthyl)ethanol” could involve further exploration of its synthetic utility for the construction of diverse N/O-containing heterocyclic frameworks . It could also involve the development of new multicomponent strategies complying with Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIFLYQCJAFOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxy-1-naphthyl)ethanol

Synthesis routes and methods

Procedure details

3.34 g of lithium aluminum hydride are placed in a 250-cm3 flask, and ether is added gently with stirring. Using a dropping funnel, 5 g of methyl (7-methoxy-1-naphthyl)acetate previously dissolved in 50 cm3 of ether are added slowly. The reaction medium is left stirring for 30 minutes. It is poured very slowly into a mixture of water and ice so as to hydrolyze the excess unreacted hydride. The reaction medium is filtered. The aqueous phase is extracted with 3 times 50 cm3 of ether, and the ether phases are dried over magnesium sulfate and evaporated. The white solid obtained is recrystallized.
Quantity
3.34 g
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reactant
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5 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Leclerc, E Fourmaintraux, P Depreux… - Bioorganic & medicinal …, 1998 - Elsevier
A previous paper reported the synthesis of melatonin receptor ligands. In order to complete the structure–activity relationships and to obtain antagonists to the melatonin receptor, a new …
Number of citations: 42 www.sciencedirect.com
A Tsotinis, IP Papanastasiou - … -The Hormone of Darkness and its …, 2020 - books.google.com
The functions of the pineal hormone melatonin are of intense and continuous interest. Synthetic melatonin receptor analogues, as agonists and antagonists, have been explored, and …
Number of citations: 1 books.google.com

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